

Spectroscopic data of (S)-1-(3-Fluorophenyl)ethanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-(3-Fluorophenyl)ethanol

Cat. No.: B156308

[Get Quote](#)

A Comprehensive Technical Guide to the Spectroscopic Data of (S)-1-(3-Fluorophenyl)ethanol

This technical guide provides a detailed overview of the spectroscopic data for the chiral compound **(S)-1-(3-Fluorophenyl)ethanol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(S)-1-(3-Fluorophenyl)ethanol**. Where direct experimental data for the (S)-enantiomer of the 3-fluoro derivative was not publicly available, data from the racemic mixture or closely related analogs, such as (S)-1-(3-Chlorophenyl)ethanol, is provided for reference and comparative analysis.

¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.20-7.35	m	-	Ar-H
~6.90-7.10	m	-	Ar-H
~4.90	q	~6.5	CH-OH
~2.50	br s	-	OH
~1.50	d	~6.5	CH ₃

Note: The chemical shifts for the aromatic protons (Ar-H) are approximate and will be influenced by the fluorine substituent. The quartet for the methine proton (CH-OH) is due to coupling with the methyl protons, and the doublet for the methyl protons (CH₃) is due to coupling with the methine proton.

¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~163 (d, J ≈ 245 Hz)	C-F
~148 (d, J ≈ 7 Hz)	Ar-C
~130 (d, J ≈ 8 Hz)	Ar-CH
~121 (d, J ≈ 2 Hz)	Ar-CH
~114 (d, J ≈ 21 Hz)	Ar-CH
~113 (d, J ≈ 22 Hz)	Ar-CH
~70	CH-OH
~25	CH ₃

Note: The carbon attached to the fluorine atom (C-F) will appear as a doublet with a large coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine

atom.

Infrared (IR) Spectroscopy Data

Technique: Thin Film or KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3360	strong, broad	O-H stretch
~3050	medium	C-H stretch (aromatic)
~2970	medium	C-H stretch (aliphatic)
~1600, 1580, 1490	medium-strong	C=C stretch (aromatic)
~1250	strong	C-F stretch
~1080	strong	C-O stretch

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
140	~40	[M] ⁺ (Molecular Ion)
125	100	[M - CH ₃] ⁺
97	~30	[M - CH ₃ - CO] ⁺ or [C ₆ H ₄ F] ⁺
77	~20	[C ₆ H ₅] ⁺

Note: The molecular ion peak is expected at m/z 140. The base peak is likely to be the fragment resulting from the loss of a methyl group (m/z 125).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A sample of **(S)-1-(3-Fluorophenyl)ethanol** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[\[1\]](#)[\[2\]](#)
- Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition: The ^1H NMR spectrum is recorded with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.[\[3\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

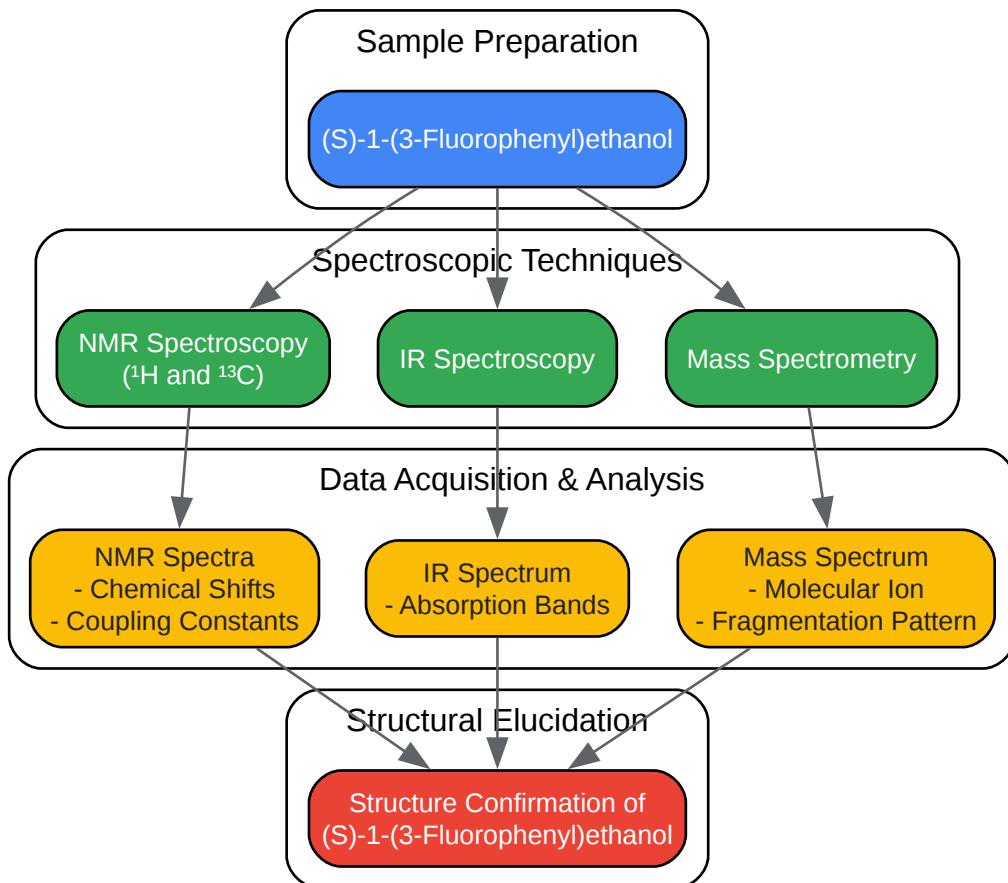
Methodology:

- Sample Preparation (Thin Film): A drop of the liquid sample, **(S)-1-(3-Fluorophenyl)ethanol**, is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin film.[\[4\]](#)
- Sample Preparation (KBr Pellet - for solids): A small amount of a solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet. This method is not directly applicable to the liquid title compound but is a common alternative.[\[5\]](#)

- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: A background spectrum of the empty sample holder (or pure salt plates) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .^[6]
- Data Analysis: The positions (wavenumber, cm^{-1}) and intensities of the absorption bands are analyzed to identify characteristic vibrations of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) in Electron Ionization (EI) mode. This causes the molecule to lose an electron, forming a positively charged molecular ion ($[\text{M}]^+$), and also induces fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
- Data Analysis: The mass of the molecular ion is used to determine the molecular weight of the compound. The fragmentation pattern provides structural information about the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **(S)-1-(3-Fluorophenyl)ethanol**.

Spectroscopic Analysis Workflow for (S)-1-(3-Fluorophenyl)ethanol

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]

- 2. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 125 MHz, H_2O , experimental) (HMDB0000883) [hmdb.ca]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-(4-Fluorophenyl)ethanol(403-41-8) ^1H NMR spectrum [chemicalbook.com]
- 5. 1-(4-Fluorophenyl)ethanol(403-41-8) IR Spectrum [chemicalbook.com]
- 6. (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | C₈H₇Cl₂FO | CID 11557536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data of (S)-1-(3-Fluorophenyl)ethanol (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156308#spectroscopic-data-of-s-1-3-fluorophenyl-ethanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com